molecular formula C25H26N4O4S B11224260 N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B11224260
M. Wt: 478.6 g/mol
InChI Key: BEYBFOGNHICPSX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a quinazoline ring system, and a hexanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the quinazoline ring system. The final step involves the coupling of the indole and quinazoline intermediates with the hexanamide chain under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohyd

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C25H26N4O4S/c30-23(26-10-9-16-14-27-19-7-4-3-6-17(16)19)8-2-1-5-11-29-24(31)18-12-21-22(33-15-32-21)13-20(18)28-25(29)34/h3-4,6-7,12-14,27H,1-2,5,8-11,15H2,(H,26,30)(H,28,34)

InChI Key

BEYBFOGNHICPSX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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